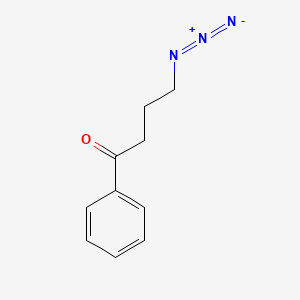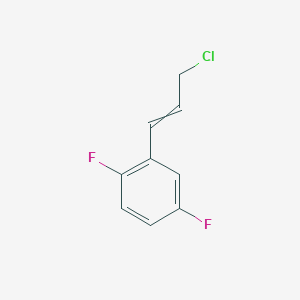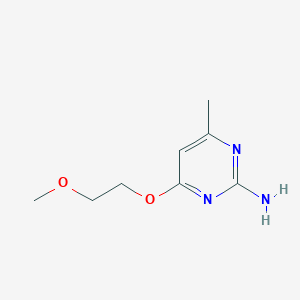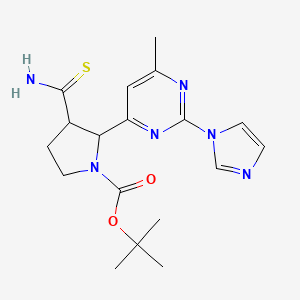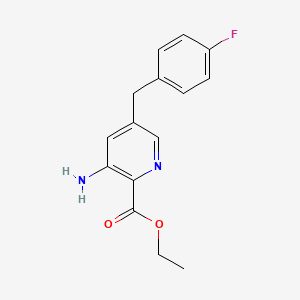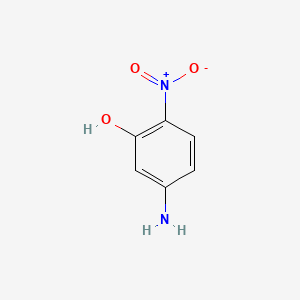
2-PROPYLZINC BROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-PROPYLZINC BROMIDE is an organozinc compound that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds. The presence of both zinc and bromide in its structure imparts unique reactivity characteristics, making it a valuable reagent in organic synthesis.
準備方法
2-PROPYLZINC BROMIDE can be synthesized through several methods, with the most common being the reaction of zinc with an alkyl halide. The general reaction involves the treatment of zinc with 1-bromo-2-methylpropane in the presence of an inert solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the zinc reagent .
Industrial Production Methods:
Direct Synthesis: Zinc metal is reacted with 1-bromo-2-methylpropane in an anhydrous ether solvent under an inert atmosphere.
Grignard Reagent Method: A Grignard reagent, such as isopropylmagnesium bromide, is reacted with zinc chloride to form 1-methylethylzinc bromide.
化学反応の分析
2-PROPYLZINC BROMIDE undergoes a variety of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded carbon acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions:
Reagents: Palladium catalysts, organic halides, carbonyl compounds.
Conditions: Inert atmosphere, anhydrous solvents like THF or diethyl ether.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with organic halides.
科学的研究の応用
2-PROPYLZINC BROMIDE has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling and addition reactions.
Material Science: Employed in the preparation of zinc-based metal-organic frameworks (MOFs) which have applications in gas storage, catalysis, and drug delivery.
Battery Technology: Utilized in the development of zinc-bromine rechargeable batteries, which are considered for next-generation energy storage solutions.
作用機序
The mechanism of action of 1-methylethylzinc bromide primarily involves its role as a nucleophile in organic reactions. The zinc-carbon bond is polarized, with the carbon bearing a partial negative charge, making it highly reactive towards electrophiles. In cross-coupling reactions, the zinc reagent transfers the organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond .
類似化合物との比較
2-PROPYLZINC BROMIDE can be compared with other organozinc compounds such as:
Diethylzinc: Another organozinc reagent used in similar synthetic applications but with different reactivity profiles.
Phenylzinc Bromide: Used in the synthesis of aromatic compounds through cross-coupling reactions.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective formation of carbon-carbon bonds under mild conditions. Its use in the synthesis of complex organic molecules and materials science applications highlights its versatility .
Conclusion
This compound is a valuable reagent in organic chemistry with diverse applications ranging from organic synthesis to material science and battery technology. Its unique reactivity and ability to form carbon-carbon bonds make it an indispensable tool for chemists.
特性
分子式 |
C3H7BrZn |
|---|---|
分子量 |
188.4 g/mol |
IUPAC名 |
zinc;propane;bromide |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
NTUATXZETUXBSR-UHFFFAOYSA-M |
正規SMILES |
C[CH-]C.[Zn+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,8-Dihydro-2H-5,8-epoxynaphtho[2,3-d][1,3]dioxole](/img/structure/B8689864.png)

